Undecaethylene glycol monomethyl ether
Overview
Description
Undecaethylene glycol monomethyl ether is a useful research compound. Its molecular formula is C23H48O12 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
O-Methyl-undecaethylene glycol, also known as mPEG11-alcohol, Undecaethylene glycol monomethyl ether, or mPEG11-OH, is a type of polyethylene glycol (PEG) derivative Peg derivatives are generally known for their ability to modify proteins and increase their stability and solubility .
Mode of Action
Peg derivatives, including mpeg11-oh, are often used as cross-linking agents in chemical biology . They can attach to proteins or other biological molecules, altering their properties and interactions .
Biochemical Pathways
Pegylation, the process of attaching peg chains to molecules, can affect various biochemical pathways by altering the properties of the target molecules .
Pharmacokinetics
Pegylated compounds generally have improved pharmacokinetic profiles, with increased solubility, stability, and half-life .
Result of Action
Pegylation can result in increased stability and solubility of target molecules, potentially enhancing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of mPEG11-OH. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of PEGylation . .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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